molecular formula C39H58O4 B085759 CoQ6 CAS No. 1065-31-2

CoQ6

Cat. No. B085759
CAS RN: 1065-31-2
M. Wt: 590.9 g/mol
InChI Key: GXNFPEOUKFOTKY-LPHQIWJTSA-N
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Description

CoQ6 is a ubiquinone, a type of lipid-soluble quinone molecule, with a unique structure and a variety of biochemical and physiological functions. This compound is a part of the electron transport chain, and it plays a critical role in the generation of energy in the form of ATP. This compound is also involved in the regulation of cell growth and differentiation, and it is essential for mitochondrial function and oxidative stress protection. This compound is involved in a wide range of biological processes, including energy production, mitochondrial function, and cell protection.

Scientific Research Applications

  • CoQ6 Gene in Coenzyme Q Biosynthesis : The this compound gene, responsible for CoQ biosynthesis, was isolated through functional complementation in Saccharomyces cerevisiae. This compound is not an essential gene, and mutants show impaired growth on nonfermentable carbon sources and lack CoQ synthesis (Gin, Hsu, Rothman, Jonassen, Lee, Tzagoloff, & Clarke, 2003).

  • Structural Insights into this compound : Biochemical studies revealed that this compound is a flavoprotein using FAD as a cofactor. Molecular dynamics and substrate docking calculations identified a putative access channel for this compound, crucial for its function in CoQ biosynthesis (Ismail, Leroux, Smadja, Gonzalez, Lombard, Pierrel, Mellot‐Draznieks, & Fontecave, 2016).

  • Vanillic Acid in CoQ Biosynthesis : Vanillic acid (VA) was found to restore CoQ biosynthesis and ATP production in human cells lacking functional this compound. This suggests VA's potential as a treatment compound for CoQ deficiency due to this compound mutations (Acosta Lopez, Trevisson, Canton, Vázquez-Fonseca, Morbidoni, Baschiera, Frasson, Pelosi, Rascalou, Desbats, Alcázar-Fabra, Ríos, Sánchez-García, Basso, Navas, Pierrel, Brea-Calvo, & Salviati, 2019).

  • Regulation of CoQ Biosynthesis : The biosynthesis of CoQ in yeast involves a multienzyme complex. Studies suggest that this compound plays a critical role in this process, influencing the formation of the CoQ biosynthesis complex (González-Mariscal, García-Testón, Padilla, Martín-Montalvo, Pomares-Viciana, Vázquez-Fonseca, Gandolfo-Domínguez, & Santos-Ocaña, 2014).

  • Effect of Vanillic Acid on this compound Mutants : Vanillic acid was shown to restore respiratory growth in yeast Δthis compound cells expressing mutant human this compound, highlighting its therapeutic potential for this compound patients (Doimo, Trevisson, Airik, Bergdoll, Santos-Ocaña, Hildebrandt, Navas, Pierrel, & Salviati, 2014).

  • This compound Mutations and Renal Disease : Mutations in this compound can lead to primary coenzyme Q10 deficiency, characterized by nephrotic syndrome and sensorineural hearing loss. This research expands our understanding of the clinical features associated with this compound mutations (Wang, Zheng, Zhang, Tian, Fang, Qi, Du, Chen, Chen, Li, Shen, & Wang, 2022).

  • Interacting Partners of Yeast this compound : Research on the interacting partners of this compound in yeast revealed specific interactions within the polypeptide complex required for Q biosynthesis, indicating a complex interplay of proteins for effective CoQ synthesis (Osonkie & Clarke, 2006).

  • Biosynthesis and Bioproduction of Coenzyme Q10 : Studies on the biosynthesis of CoQ in yeasts, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, have contributed to understanding CoQ biosynthesis among eukaryotes. This research also highlights the commercial aspects of CoQ in yeasts and other organisms (Kawamukai, 2009).

Mechanism of Action

Target of Action

Coenzyme Q6 (this compound) is an evolutionarily conserved flavin-dependent monooxygenase . It is required for the biosynthesis of coenzyme Q10 (or ubiquinone), which is an essential component of the mitochondrial electron transport chain . The primary targets of this compound are the components of the mitochondrial respiratory chain, where it plays a crucial role in electron transport .

Mode of Action

This compound acts as an electron carrier in the mitochondrial respiratory chain . It is proposed to hydroxylate the benzene ring of coenzyme Q (ubiquinone) precursor at position C5 . This hydroxylation is a key step in the biosynthesis of coenzyme Q10 .

Biochemical Pathways

This compound is involved in the ubiquinone biosynthetic process . It plays a key role in the oxidative phosphorylation pathway, acting as an electron carrier between the NADH and succinate dehydrogenases and the cytochrome system . This process is crucial for ATP synthesis, maintaining intracellular ionic homeostasis, and alleviating myocardial injury induced by various noxious stimuli .

Pharmacokinetics

Its lipophilic nature suggests that it may be stored in fatty tissues and membranes .

Result of Action

The action of this compound results in the production of coenzyme Q10, an essential component of the mitochondrial electron transport chain . This contributes to the generation of ATP, the primary energy currency of the cell . This compound also plays a role in protecting cells from damage by reactive oxygen species due to its antioxidant properties .

Action Environment

The action of this compound is influenced by the cellular environment. It is located in the mitochondrial inner membrane, an environment rich in lipids and proteins . The activity of this compound may also be influenced by the availability of its substrate and the presence of other enzymes involved in the ubiquinone biosynthetic process .

Future Directions

Future research could focus on elucidating the prerequisites for animal coenzyme Q biosynthesis . This could involve constructing the entire metabolon in vitro to reveal the enzymes responsible for the uncharacterized steps and capture the biosynthetic pathway in vitro .

Biochemical Analysis

Biochemical Properties

Coenzyme Q6 is a flavoprotein using FAD as a cofactor . It is involved in the biosynthesis of coenzyme Q, a polyisoprenylated benzoquinone lipid essential to the function of the mitochondrial respiratory chain . Coenzyme Q6 is proposed to hydroxylate the benzene ring of coenzyme Q (ubiquinone) precursor at position C5 .

Cellular Effects

Coenzyme Q6 is an essential component of the mitochondrial electron transport chain, and one of the most potent lipophilic antioxidants implicated in the protection of cell damage by reactive oxygen species . Knockdown of the COQ6 gene in mouse and zebrafish results in decreased growth due to increased apoptosis .

Molecular Mechanism

Coenzyme Q6 is a FAD-dependent monooxygenase that is responsible for the C5-ring hydroxylation during ubiquinone biosynthesis . It catalyzes the hydroxylation of 3-hexaprenyl-4-hydroxybenzoic acid (HHB) to 3-hexaprenyl-4,5-dihydroxybenzoic acid (DHHB) .

Temporal Effects in Laboratory Settings

It is known that Coenzyme Q6 is a crucial component of the mitochondrial respiratory chain, and its deficiency can lead to various diseases .

Dosage Effects in Animal Models

It is known that Coenzyme Q6 is essential for normal growth and development, and its deficiency can lead to decreased growth due to increased apoptosis .

Metabolic Pathways

Coenzyme Q6 is involved in the biosynthesis of coenzyme Q, a polyisoprenylated benzoquinone lipid essential to the function of the mitochondrial respiratory chain . The biosynthesis of Coenzyme Q6 involves several enzymes within an obligate protein complex located at the inner mitochondrial membrane .

Transport and Distribution

It is known that Coenzyme Q6 is a crucial component of the mitochondrial respiratory chain, suggesting that it is likely transported to and distributed within the mitochondria .

Subcellular Localization

The exact subcellular localization of Coenzyme Q6 is still under debate. It is known that Coenzyme Q6 is a crucial component of the mitochondrial respiratory chain, suggesting that it is likely localized within the mitochondria .

properties

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNFPEOUKFOTKY-LPHQIWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318106
Record name Coenzyme Q6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065-31-2
Record name Coenzyme Q6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinone 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coenzyme Q6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Coenzyme Q6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBIQUINONE 30
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9HU3BD5Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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